Methylenebis[(dichloromethyl)stannane]
Description
Methylenebis[(dichloromethyl)stannane] is an organotin compound characterized by a central methylene group bridging two dichloromethyl-substituted tin atoms. These analogues share the methylenebis core (CH₂ linking two functional groups) and demonstrate diverse applications in pharmaceuticals, polymer chemistry, and catalysis.
Properties
CAS No. |
79992-66-8 |
|---|---|
Molecular Formula |
C3H4Cl4Sn2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
dichloromethyl-[(dichloromethyl-λ2-stannanyl)methyl]tin |
InChI |
InChI=1S/2CHCl2.CH2.2Sn/c2*2-1-3;;;/h2*1H;1H2;; |
InChI Key |
BSNPQFYWHKKSIH-UHFFFAOYSA-N |
Canonical SMILES |
C([Sn]C(Cl)Cl)[Sn]C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[(dichloromethyl)stannane] can be synthesized through the reaction of dichloromethylstannane with formaldehyde under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methylenebis[(dichloromethyl)stannane] often involves large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Methylenebis[(dichloromethyl)stannane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert the compound into other organotin hydrides.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various organotin compounds, such as organotin oxides, hydrides, and substituted organotin derivatives. These products have diverse applications in different fields .
Scientific Research Applications
Methylenebis[(dichloromethyl)stannane] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of various materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of methylenebis[(dichloromethyl)stannane] involves its interaction with molecular targets such as enzymes and cellular components. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The methylenebis scaffold is versatile, and its derivatives exhibit varied reactivity and applications depending on substituents. Below is a detailed comparison of key analogues:
Methylenebis Phenols
- Examples: 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) () Dichlorophene (CHP), 2,2′-methylenebis(6-tert-butyl-4-ethylphenol) (BEP), and 2,2′-methylenebis(4-methylphenol) (MP) ().
- Structure: Two phenol rings linked by a methylene group, with hydroxyl groups at the para positions.
- Applications: Synergistic antitumor agents with camptothecin derivatives (e.g., belotecan), inducing autophagy and apoptosis in cancer cells . Key Data: Co-treatment with belotecan reduced tumor growth by ~60% in A549 xenograft models (P < 0.0005) .
- Comparison: All methylenebis phenols showed similar cytotoxicity (IC₅₀ ~20–30 µM) and autophagy induction, regardless of alkyl substituents (tert-butyl vs. methyl) . Limitation: Phenolic derivatives lack the tin center, limiting direct extrapolation to stannane reactivity.
Methylenebis(Phosphonic Dichloride)
- Example : Methylenebis(phosphonic dichloride) (CAS 1499-29-2) ().
- Structure : CH₂ bridging two dichlorophosphoryl groups (Cl₂PO–CH₂–POCl₂).
- Applications :
- Comparison :
- Unlike stannanes, phosphorus derivatives are highly electrophilic, favoring nucleophilic substitution.
- Tin-based analogues may exhibit distinct coordination chemistry due to the metal center.
Methylenebis Amines and Isocyanates
- Examples :
- Structure : CH₂ linking aromatic or aliphatic amine/isocyanate groups.
- Applications :
- Comparison :
- Isocyanates prioritize polymer crosslinking, whereas stannanes may catalyze reactions (e.g., PVC stabilization).
Methylenebis(Naphthols) and Spirocyclic Derivatives
- Examples: Methylenebis(arenol) derivatives ().
- Structure: CH₂ bridging naphthol or substituted phenol groups.
- Applications :
- Comparison :
- Tin-based stannanes are unlikely to participate in oxidative cyclization but may serve as Lewis acid catalysts.
Data Tables
Table 1. Cytotoxic Activity of Methylenebis Phenols in A549 Cells
| Compound | IC₅₀ (µM) | Autophagy Induction (Fold vs. Control) | Synergy with Belotecan (CDI*) |
|---|---|---|---|
| 2,2′-Methylenebis(4-methylphenol) | 25.3 | 3.2 | 0.78 |
| Dichlorophene (CHP) | 28.1 | 2.9 | 0.82 |
| BEP | 22.7 | 3.5 | 0.75 |
*CDI (Combination Index) <1 indicates synergy .
Table 2. Thermal Stability of Methylenebis Isocyanate-Based Polyurethanes
| Polymer | Degradation Onset (°C) | Tensile Strength (MPa) |
|---|---|---|
| 4,4′-Methylenebis(cyclohexyl isocyanate) | 275 | 32.5 |
| MDI (Standard) | 245 | 28.7 |
Key Research Findings
- Reactivity Trends : Phosphonic dichlorides exhibit higher electrophilicity than stannanes, which may favor redox or coordination-based reactions .
- Polymer Applications : Methylenebis isocyanates outperform standard diisocyanates in thermal stability, suggesting stannanes could improve material durability if compatible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
